molecular formula C9H8FN3 B2466239 1-(4-Fluoro-2-methylphenyl)triazole CAS No. 2138026-14-7

1-(4-Fluoro-2-methylphenyl)triazole

Cat. No.: B2466239
CAS No.: 2138026-14-7
M. Wt: 177.182
InChI Key: DWVZAOVHUVSQSO-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a triazole derivative that has been studied for its unique properties such as its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. In We will also list future directions for research on this compound.

Scientific Research Applications

Synthesis and Biological Significance

  • Triazole derivatives, including those with a fluoro-substituent like 1-(4-Fluoro-2-methylphenyl)triazole, have been synthesized and evaluated for their analgesic properties. These derivatives have shown significant analgesic effects in in vivo studies, highlighting their potential in pain management research (Zaheer et al., 2021).

Crystallography and Molecular Interactions

  • Studies on the crystal structures of fluoro-triazole derivatives reveal diverse intermolecular interactions. These findings contribute to understanding the molecular packing and interactions in solid-state chemistry, which is crucial for pharmaceutical formulation (Shukla et al., 2014).

Antimicrobial and Antifungal Activity

  • Various fluoro-triazole derivatives, including those with 4-fluorophenyl components, have been synthesized and shown to possess antimicrobial and antifungal properties. These studies highlight the potential of these compounds in developing new antimicrobial agents (Desabattina, 2014).

  • In a similar context, fluorophenyl-containing triazoles have demonstrated considerable antimicrobial and antifungal effectiveness, indicating their potential as candidates for new antimicrobial therapies (О. А. Бігдан, 2021).

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c1-7-6-8(10)2-3-9(7)13-5-4-11-12-13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVZAOVHUVSQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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